4-(Pyrrolidin-1-ylsulfonyl)morpholine
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Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)morpholine is a heterocyclic compound that features both a pyrrolidine and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative of pyrrolidine. One common method is the reaction of morpholine with 1-(chlorosulfonyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects in disease conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid
- 3-(1-Pyrrolidinylsulfonyl)aniline
- 4-(Morpholinomethyl)phenylboronic acid
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)morpholine is unique due to its dual ring structure, which imparts distinct physicochemical properties. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H16N2O3S |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(12,9-3-1-2-4-9)10-5-7-13-8-6-10/h1-8H2 |
InChI Key |
COUZQVLSGQUWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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